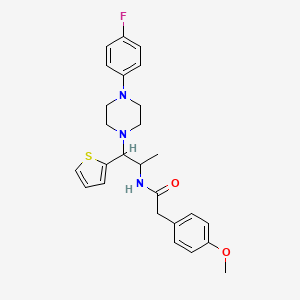
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H30FN3O2S and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is C25H28FN5O2S, with a molecular weight of 481.6 g/mol. The presence of a piperazine ring, thiophene moiety, and methoxyphenyl group suggests potential interactions with various biological targets.
Research indicates that this compound exhibits anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB), an essential virulence factor in Mycobacterium tuberculosis . By interfering with signal transduction pathways in macrophages, it may enhance the immune response against infections.
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as an anti-tubercular agent.
Cytotoxicity Studies
In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the compound is non-toxic at effective concentrations . This is crucial for its development as a therapeutic agent, as it indicates a favorable safety profile.
Case Studies and Research Findings
- Anti-Tubercular Activity : A series of studies have investigated various derivatives for their anti-tubercular properties. Among these, certain compounds exhibited promising results with IC90 values indicating effective inhibition at low concentrations .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with serotonin receptors, which may explain its psychoactive properties .
- Inhibition of Virulence Factors : The compound's ability to inhibit PtpB has been linked to reduced virulence in pathogenic bacteria, suggesting its potential use in combination therapies for infectious diseases .
Data Table: Biological Activity Summary
科学研究应用
Pharmacological Research
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-(4-methoxyphenyl)acetamide has been investigated for its potential therapeutic effects, including:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant inhibition of cell proliferation, particularly in breast and lung cancer models.
Antimicrobial Properties
Research has shown that compounds with similar structures can exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of the piperazine and thiophene groups may enhance the compound's ability to penetrate bacterial membranes.
Case Study: Inhibition of Mycobacterium tuberculosis
A comparative analysis revealed that derivatives of compounds containing piperazine and thiophene moieties showed promising results in inhibiting the growth of M. tuberculosis, highlighting the importance of structural features in determining biological activity .
Neuropharmacology
The compound's structural components suggest potential interactions with neurotransmitter receptors, making it a candidate for studying neuropharmacological effects.
Case Study: Receptor Binding Studies
Investigations into receptor binding affinities revealed that derivatives of this compound could act as ligands for serotonin receptors, indicating potential applications in treating mood disorders .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:
- Formation of the Piperazine Ring : Cyclization reactions starting from appropriate precursors.
- Introduction of Functional Groups : Using nucleophilic substitutions to attach fluorophenyl and thiophene groups.
- Final Acetamide Formation : Reaction with acetic anhydride or similar reagents to yield the final product.
Data Tables
| Activity Type | Observations |
|---|---|
| Antitumor Activity | Significant cytotoxicity against cancer cells |
| Antimicrobial Activity | Effective against Mycobacterium tuberculosis |
| Neuropharmacological Effects | Potential ligand for serotonin receptors |
属性
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O2S/c1-19(28-25(31)18-20-5-11-23(32-2)12-6-20)26(24-4-3-17-33-24)30-15-13-29(14-16-30)22-9-7-21(27)8-10-22/h3-12,17,19,26H,13-16,18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRGINZHUQZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













